Methyl 2-amino-6-bromo-3-hydroxybenzoate
Description
Methyl 2-amino-6-bromo-3-hydroxybenzoate is a substituted methyl benzoate derivative characterized by a hydroxyl group at the 3-position, an amino group at the 2-position, and a bromine atom at the 6-position of the aromatic ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile functional groups, which enable diverse reactivity in organic transformations . The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from methoxy-substituted analogues.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-3-hydroxybenzoate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,10H2,1H3 |
InChI Key |
GTXJUXGGPGSONJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromo-3-hydroxybenzoate typically involves the bromination of methyl 2-amino-3-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of methyl 2-amino-6-bromo-3-oxobenzoate
Reduction: Formation of this compound
Substitution: Formation of methyl 2-amino-6-substituted-3-hydroxybenzoate derivatives
Scientific Research Applications
Methyl 2-amino-6-bromo-3-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s overall activity .
Comparison with Similar Compounds
(a) Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8)
- Substituents: 6-amino, 2-bromo, 3-methoxy.
- Key Differences: Swapped amino/bromo positions and methoxy vs. hydroxyl group.
- Implications : The methoxy group reduces polarity compared to the hydroxyl group, lowering solubility in aqueous media. This compound is primarily used in organic synthesis for specialty chemicals .
(b) Methyl 2-amino-6-bromo-3-methoxybenzoate (CAS 1368537-73-8)
- Substituents: 2-amino, 6-bromo, 3-methoxy.
- Key Differences : Methoxy instead of hydroxyl at position 3.
- Its molecular formula (C18H12BrF3N2O3) indicates additional fluorinated substituents, which may enhance metabolic stability in pharmaceuticals .
(c) Methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3)
- Substituents: 6-amino, 3-bromo, 2-methoxy.
- Key Differences : Altered substituent positions (bromo at 3 vs. 6) and methoxy at 2.
- Implications: Bromine at position 3 alters electronic effects on the aromatic ring, directing electrophilic substitutions differently. This compound is utilized in research for novel material development .
Data Table: Structural and Functional Comparison
*Calculated based on substituent addition to methyl benzoate (C₈H₈O₂).
Research Findings and Implications
Hydroxyl vs. This property is critical for bioavailability in drug candidates .
Bromine Position Effects: Bromine at position 6 (target compound) exerts steric and electronic effects that may direct electrophilic substitution to the 4- or 5-positions. In contrast, bromine at position 3 (e.g., Methyl 6-amino-3-bromo-2-methoxybenzoate) alters regioselectivity in synthetic reactions .
Pharmaceutical Relevance: Amino and hydroxyl groups facilitate interactions with biological targets (e.g., enzymes or receptors), making the target compound a promising scaffold for kinase inhibitors or antimicrobial agents .
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